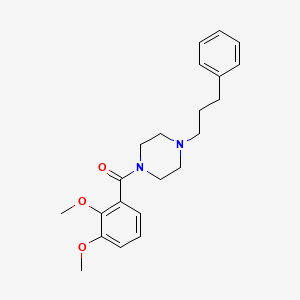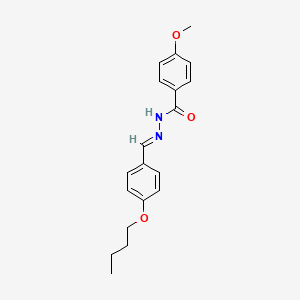
1-(2,3-二甲氧基苯甲酰)-4-(3-苯基丙基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, involves multi-step chemical processes that are characterized by reactions such as cyclocondensation, chlorination, and substitution. These processes yield the desired compounds with high specificity and under optimized conditions. One notable method includes the reaction of diacetyl, aromatic aldehyde, and piperazin-1-yl ethanamine, showcasing the complexity and precision required in synthesizing these molecules (Xu et al., 1995).
Molecular Structure Analysis
Molecular structure analysis of compounds like 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine is crucial for understanding their potential interactions and activity. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine the precise arrangement of atoms within the molecule. These analyses reveal the compound's crystalline structure, molecular conformation, and the presence of specific functional groups that are key to its reactivity and biological activity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine derivatives are influenced by their functional groups and molecular structure. These compounds participate in a variety of chemical reactions, including condensation and substitution, which are fundamental for modifying their structure and enhancing their pharmacological profile. The reactivity of these molecules is often studied in the context of developing new therapeutic agents with improved efficacy and selectivity (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, such as solubility, melting point, and crystalline structure, play a significant role in its pharmacokinetics and pharmacodynamics. These properties are determined through various analytical methods, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to ensure the compound's stability, bioavailability, and overall suitability for pharmaceutical applications (Gudisela et al., 2017).
Chemical Properties Analysis
The chemical properties analysis of 1-(2,3-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine encompasses its reactivity with other chemicals, stability under various conditions, and its potential to undergo specific chemical transformations. These properties are crucial for the compound's application in drug development, as they influence the molecule's interaction with biological targets, its metabolism, and its elimination from the body (Karczmarzyk & Malinka, 2004).
科学研究应用
抗菌和抗真菌剂
1,4-二取代哌嗪(包括 1-(2,3-二甲氧基苯甲酰)-4-(3-苯基丙基)哌嗪)因其对耐药菌株(如金黄色葡萄球菌)的有效抗菌特性而备受关注。哌嗪衍生物的结构已被证明与对一组耐药致病菌株的增强抗菌活性有关,表明它们作为新型抗菌和抗真菌剂的潜力 (Shroff 等,2022)。
双重抗高血压药
对 3-(4-芳基哌嗪-1-基)-2-羟基丙基 4-丙氧基苯甲酸酯(与 1-(2,3-二甲氧基苯甲酰)-4-(3-苯基丙基)哌嗪具有结构相似性)的研究表明,它们具有作为双重抗高血压药的潜力。这些化合物已被合成并研究其药理特性,突出了哌嗪衍生物在开发心血管治疗药物中的多功能性 (Marvanová 等,2016)。
抗菌研究
新型哌嗪衍生物已被合成并表征,用于其体外抗菌研究,其中一些化合物表现出优异的抗菌和抗真菌活性。这项研究强调了哌嗪衍生物在解决微生物耐药性和开发新型抗菌剂方面的潜力 (Rajkumar 等,2014)。
生物膜和 MurB 抑制剂
具有哌嗪连接体的双(吡唑-苯并呋喃)杂化物已被合成并评估其对细菌生物膜抑制和 MurB 酶抑制活性的影响。包括哌嗪衍生物在内的这些化合物对细菌菌株和 MurB 酶表现出显著的功效,表明它们在对抗细菌生物膜形成和耐药性方面的潜力 (Mekky 和 Sanad,2020)。
中枢神经系统药剂
螺[异苯并呋喃-1(3H),4'-哌啶]的合成(包括哌嗪衍生物)是由于它们作为中枢神经系统药剂的潜力。这些化合物已被研究其抗四苯并氮杂卓活性,这与神经系统疾病的治疗有关 (Bauer 等,1976)。
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-6-11-19(21(20)27-2)22(25)24-16-14-23(15-17-24)13-7-10-18-8-4-3-5-9-18/h3-6,8-9,11-12H,7,10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONVZGYWWFDWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)


![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)
![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)
![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)